Naamidine G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

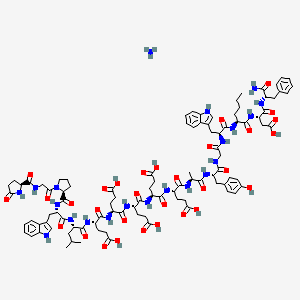

Naamidine G is a marine-derived alkaloid isolated from sponges of the Leucettidae family. This compound belongs to the 2-aminoimidazole class of alkaloids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naamidine G involves a position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl-substituted sidechains. Another method involves a position-selective metalation-benzylation sequence with a 4,5-diiodoimidazole derivative .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale synthesis. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Naamidine G undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly involving the imidazole ring, are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Tosyl Azide: Employed in trapping the lithiated intermediate.

Catalytic Hydrogenation: Used to convert intermediates to the final product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 14-methoxythis compound, which have been synthesized using similar methods .

Scientific Research Applications

Naamidine G has shown promise in several scientific research applications:

Chemistry: As a scaffold for the synthesis of novel compounds with potential biological activities.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Mechanism of Action

The mechanism of action of naamidine G involves its interaction with molecular targets such as extracellular signal-regulated kinases (ERK1 and ERK2). This compound has been shown to intensify the phosphotransferase activity of these kinases, leading to cell cycle arrest in the G1 phase . This mechanism highlights its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Naamine D: Another 2-aminoimidazole alkaloid with similar biological activities.

14-Methoxynaamidine G: A derivative of this compound with additional methoxy groups.

Calcaridine A: A more complex member of the Leucetta-derived alkaloids.

Uniqueness of this compound

This compound stands out due to its specific structural features and its potent biological activities.

Properties

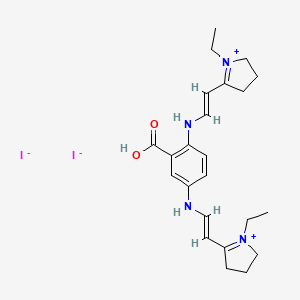

CAS No. |

171784-01-3 |

|---|---|

Molecular Formula |

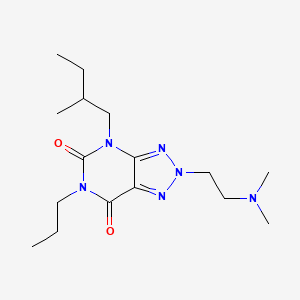

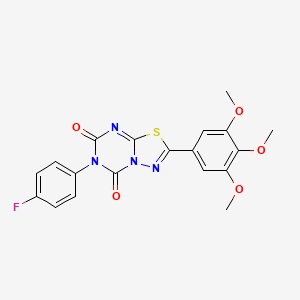

C24H25N5O4 |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

5-[4,5-bis[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C24H25N5O4/c1-28-20(14-16-7-11-18(33-4)12-8-16)19(13-15-5-9-17(32-3)10-6-15)25-23(28)26-21-22(30)29(2)24(31)27-21/h5-12H,13-14H2,1-4H3,(H,25,26,27,31) |

InChI Key |

ODJQUXDOPVQPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.